1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine is a compound of interest in various fields of scientific research. This compound features a cyclopropylmethyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropylmethyl and methyl groups. One common method involves the reaction of cyclopropylmethyl bromide with 4-methyl-1H-pyrazole-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like K2CO3.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazole-3-carboxamide
- 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Comparison: 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Biological Activity
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The compound features a pyrazole ring with a cyclopropylmethyl substituent, contributing to its unique biological profile. The structural formula can be represented as follows:
This structure plays a crucial role in its interaction with various biological targets, enhancing binding affinity and specificity.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as serine/threonine-protein kinase ATR, which is involved in the DNA damage response. This inhibition can interfere with cellular processes related to DNA repair and stability, making it a candidate for cancer therapy.
- Anti-inflammatory Activity : Research indicates that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies demonstrate that this compound possesses cytotoxic effects against various cancer cell lines, including breast cancer . It may induce apoptosis through the modulation of cell cycle-related proteins.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Study 1: Inhibition of ATR Kinase
In a study examining the effects of this compound on ATR kinase, it was found that the compound effectively inhibited ATR activity with an IC50 value of approximately 94 nM. This inhibition was linked to enhanced sensitivity of cancer cells to DNA-damaging agents, suggesting its potential as a chemotherapeutic adjuvant.
Case Study 2: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory properties of the compound using an LPS-induced inflammation model. Results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines compared to control groups, highlighting its therapeutic potential in inflammatory diseases .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-6-4-11(10-8(6)9)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H2,9,10) |
InChI Key |
REOAODXKRDMWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2CC2 |
Origin of Product |
United States |
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